N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenoxy)acetamide
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenoxy)acetamide (molecular formula: C₁₉H₂₀N₂O₃; molecular weight: 324.38 g/mol) is a synthetic indole-acetamide derivative characterized by a 2-oxo-2,3-dihydro-1H-indole core substituted with an ethyl group at position 1 and a 3-methylphenoxyacetamide moiety at position 5 (Figure 1) . The compound is currently under investigation as a screening candidate, though its specific biological targets or therapeutic applications remain undisclosed in publicly available literature .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-8-7-15(10-14(17)11-19(21)23)20-18(22)12-24-16-6-4-5-13(2)9-16/h4-10H,3,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOOGFHEPUOOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(3-methylphenoxy)acetamide, a compound characterized by its unique indole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.38 g/mol |
| LogP | 3.2292 |
| Polar Surface Area | 38.859 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activities. In various studies, this compound has been tested against different cancer cell lines:
- Cell Line Testing :
- Mechanism of Action :
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Target Enzymes :
- Studies have shown that it can inhibit various kinases involved in cancer progression. For example, it demonstrated significant inhibition of RET kinase activity in ELISA-based assays .
- The structure-activity relationship (SAR) suggests that modifications in the phenyl ring enhance inhibitory potency against specific targets.
Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of indole-based compounds and tested their anticancer activities. The results indicated that modifications to the indole structure significantly impacted cytotoxicity against multiple cancer cell lines.
Study 2: Enzyme Inhibition Profile
A separate investigation focused on the enzyme inhibition profile of this compound. The compound was found to inhibit RET kinase effectively, with implications for its use in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Selected Acetamide-Indole Derivatives
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (324.38 g/mol) is smaller than NAPMA (365.43 g/mol) due to the absence of a piperazine ring. This may enhance its membrane permeability but reduce solubility in polar solvents .
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